
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide
Vue d'ensemble
Description
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide, commonly known as PBN, is a chemical compound that has gained significant attention in the scientific research community. PBN has been studied for its potential applications in a variety of fields, including medicine, biology, and chemistry. In
Applications De Recherche Scientifique
PBN has been extensively studied for its potential applications in a variety of scientific fields. In medicine, PBN has been shown to have antioxidant and neuroprotective properties. It has been studied as a potential treatment for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and stroke. In biology, PBN has been used as a spin trap for the detection of free radicals. In chemistry, PBN has been used as a reagent in a variety of reactions.
Mécanisme D'action
The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger. PBN has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. It is believed that PBN's ability to scavenge free radicals is responsible for its antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
PBN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PBN can protect cells from oxidative stress and cell death. In vivo studies have shown that PBN can protect against brain damage caused by stroke and reduce the symptoms of Parkinson's disease in animal models. PBN has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
PBN has several advantages for lab experiments. It is stable and easy to handle, and it can be easily synthesized using a variety of methods. PBN is also relatively inexpensive compared to other antioxidants and neuroprotective compounds. However, PBN has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. PBN also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on PBN. One area of interest is the development of PBN derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of PBN in combination with other antioxidants or neuroprotective agents to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of PBN and its potential applications in a variety of scientific fields.
Propriétés
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8-9(2)11(4)14(12(5)10(8)3)20(17,18)16-13-6-7-19-15-13/h6-7H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIGJLCQADUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NOC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




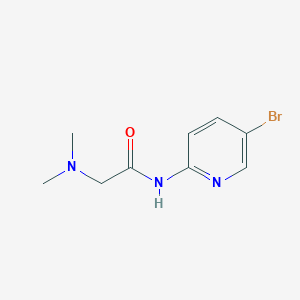
![N-(2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421702.png)
![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4421725.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)

![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)
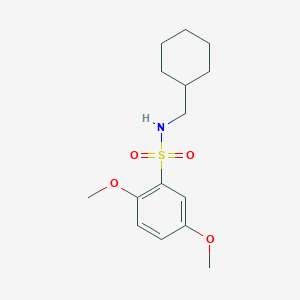
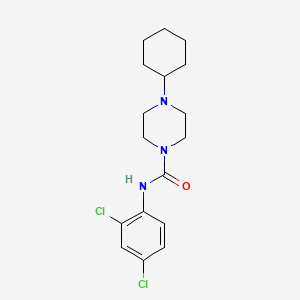
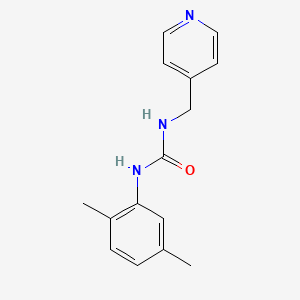
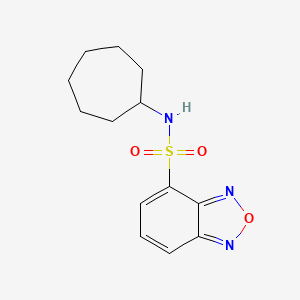
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4421790.png)